molecular formula C5H9BrO2 B146032 2-Bromo-3-methylbutyric acid CAS No. 565-74-2

2-Bromo-3-methylbutyric acid

Cat. No. B146032
CAS RN: 565-74-2
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutyric acid is a halogenated carboxylic acid that has been recognized as an important compound in chemical synthesis and biochemical studies. Despite its significance, the number of structurally characterized simple α-brominated monocarboxylic acids like 2-bromo-3-methylbutyric acid is limited .

Synthesis Analysis

The synthesis of related compounds such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which is a key component of HIV protease inhibitors, involves highly diastereoselective steps, indicating the potential complexity in synthesizing branched and functionalized butyric acids . Additionally, the bioresolution of rac-2-bromobutyric acid, which is structurally similar to 2-bromo-3-methylbutyric acid, has been explored using fluoroacetate dehalogenase for the production of R-2-bromobutyric acid, demonstrating the relevance of enzymatic methods in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-methylbutyric acid has been elucidated through X-ray crystallography. Both enantiopure and racemic forms of the compound have been crystallized, revealing insights into their intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state. The crystal structures of both forms exhibit distinct hydrogen-bonded carboxylic acid dimers and adopt a staggered conformation, indicating a preferred molecular structure .

Chemical Reactions Analysis

The elimination kinetics of 2-bromo-3-methylbutyric acid in the gas phase have been studied, showing that the dehydrohalogenation process follows a first-order rate law and results in primary products such as isobutyraldehyde, CO, and HBr. This suggests that 2-bromo-3-methylbutyric acid undergoes a unimolecular reaction mechanism in the gas phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-methylbutyric acid can be inferred from its molecular structure and reaction kinetics. The crystallization behavior and solid-state structure provide information on its melting point and stability, while the gas-phase kinetics offer insights into its thermal decomposition and potential reactivity under elevated temperatures . The studies on related compounds also contribute to understanding the acid's behavior in various chemical environments .

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • 2-Bromo-3-methylbutyric acid has been studied for its crystal structure and intermolecular interactions. Research shows that it forms distinct hydrogen-bonded dimers in its crystalline state, which are important for understanding its chemical behavior and potential applications in synthesis and biochemical studies (Seidel et al., 2020).

Application in Chemical Synthesis

  • This compound has been utilized in a two-phase SN2 reaction, demonstrating its role in electrochemical processes and phase-transfer catalysis. It's involved in the formation of 2-hydroxy-3-methylbutyric acid, highlighting its use in organic synthesis and chemical transformations (Forssten et al., 2001).

Role in Microbial Biosynthesis

  • 2-Bromo-3-methylbutyric acid is relevant in the microbial production of various carboxylic acids. For example, engineered Escherichia coli has been used to produce carboxylic acids, including derivatives of 2-methylbutyric acid, from renewable resources, indicating its potential in biotechnological applications (Dhande et al., 2012).

Flavor Compound Synthesis

  • In the food industry, microbial resolution of racemic 2-methylbutyric acid, a related compound, has been explored for synthesizing chiral flavor compounds. This research underscores the importance of 2-bromo-3-methylbutyric acid and its derivatives in the development of food flavors (Tachihara et al., 2006).

Environmental and Analytical Chemistry

  • The compound has also been implicated in environmental studies. For instance, it has been identified as a metabolite in the degradation of environmental pollutants, underscoring its significance in environmental chemistry and pollutant analysis (Fujita et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 4 Oral - Skin Corr. 1B . Contact with skin and eyes should be avoided .

Future Directions

2-Bromo-3-methylbutyric acid can be used as an anionic counterpart of morpholinium based chiral ionic liquids applicable in the Heck arylation reaction of 2,3-dihydrofuran . It can also be used as a starting material in the synthesis of fructosyl peptide oxidase inhibitors .

properties

IUPAC Name

2-bromo-3-methylbutanoic acid
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InChI

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)
Source PubChem
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InChI Key

UEBARDWJXBGYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID30870617
Record name Butanoic acid, 2-bromo-3-methyl-
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Molecular Weight

181.03 g/mol
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Product Name

2-Bromo-3-methylbutyric acid

CAS RN

565-74-2, 169320-29-0
Record name 2-Bromo-3-methylbutyric acid
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Record name 2-Bromo-3-methylbutyric acid
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Record name (R)-2-bromo-3-methylbutyric acid diisopropylamine salt
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Record name .ALPHA.-BROMOISOVALERIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of understanding the crystal structure of 2-bromo-3-methylbutyric acid?

A1: Understanding the crystal structure of a compound, particularly its intermolecular interactions and packing, offers valuable insights into its physical and chemical properties. [] For instance, the research reveals that racemic 2-bromo-3-methylbutyric acid forms denser crystals than its enantiopure counterpart. [] This information can be crucial in predicting solubility, stability, and even potential applications in material science.

Q2: What is the primary reaction pathway of 2-bromo-3-methylbutyric acid in the gas phase?

A2: In the gas phase, 2-bromo-3-methylbutyric acid undergoes unimolecular elimination to yield isobutyraldehyde, carbon monoxide (CO), and hydrogen bromide (HBr). [] This reaction is believed to proceed through a polar five-membered cyclic transition state. []

Q3: How is 2-bromo-3-methylbutyric acid utilized in the synthesis of more complex molecules?

A3: While 2-bromo-3-methylbutyric acid itself might not be the final target molecule, its reactivity makes it a valuable building block in organic synthesis. For example, it serves as a key intermediate in the synthesis of CGS30440, a potent angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) dual inhibitor. [] Specifically, it undergoes a nucleophilic substitution reaction where the bromine atom is displaced by thioacetate, leading to the final compound. []

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